molecular formula C18H8N2O4 B11054869 5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid

5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B11054869
M. Wt: 316.3 g/mol
InChI Key: RNHREVVLIUKEOI-UHFFFAOYSA-N
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Description

3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of benzofuran derivatives often utilizes microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method involves the use of microwave radiation to accelerate chemical reactions, making it a preferred choice for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Comparison

Compared to these compounds, 3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID is unique due to its specific functional groups, which confer distinct chemical and biological properties . For example, the presence of cyano groups may enhance its antibacterial activity, while the benzoyl group may contribute to its anti-tumor effects.

Properties

Molecular Formula

C18H8N2O4

Molecular Weight

316.3 g/mol

IUPAC Name

3-benzoyl-5,6-dicyano-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C18H8N2O4/c19-8-11-6-13-14(7-12(11)9-20)24-17(18(22)23)15(13)16(21)10-4-2-1-3-5-10/h1-7H,(H,22,23)

InChI Key

RNHREVVLIUKEOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C(=O)O

Origin of Product

United States

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